Tyloxapol is a nonionic surfactant oligomer, essentially a heptamer of octoxynol 9 (Triton X-100). [] It is classified as an alkylaryl polyether alcohol polymer detergent. [] While Tyloxapol has a history of use as a mucolytic agent in adult chronic bronchitis, its role in scientific research extends beyond this application. Research has explored its properties as a surfactant, antioxidant, and potential therapeutic agent in various contexts, including hyperlipidemia, lung injury, and drug delivery.
Tyloxapol is cataloged under the Chemical Abstracts Service with the number 25301-02-4. It is recognized in databases such as DrugBank and PubChem, which provide comprehensive information regarding its chemical properties, uses, and pharmacological actions. The compound does not have any current approvals for clinical use in humans but has been investigated for various therapeutic applications, including cystic fibrosis and other pediatric conditions .
The synthesis of Tyloxapol involves a polymerization reaction that links multiple molecules of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde and oxirane. The process can be summarized as follows:
This method results in a complex polymeric structure that exhibits surfactant properties suitable for medical applications.
The molecular formula of Tyloxapol can be represented as , with a molecular weight of approximately 280.4 g/mol. The structural analysis reveals a complex arrangement that includes both hydrophobic and hydrophilic segments, making it effective as a surfactant.
Tyloxapol acts primarily by blocking plasma lipolytic activity when administered intraperitoneally (IP). This inhibition prevents the breakdown of triglyceride-rich lipoproteins and inhibits lipoprotein lipase activity, thereby reducing triglyceride uptake. Additionally, Tyloxapol has been shown to interact with various transcription factors involved in cellular signaling pathways, including inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa-B) complexes .
These properties contribute to its effectiveness as a surfactant in medical applications .
Tyloxapol's primary application lies within the medical field as an inhaled surfactant aimed at aiding the liquefaction and removal of bronchopulmonary secretions. Its mucolytic properties make it valuable in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Furthermore, ongoing research is investigating its potential uses in modulating lipid metabolism and influencing metabolic pathways in various diseases .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3